1-Phenylpiperidine-2-carboxylic acid
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Overview
Description
1-Phenylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenyl group attached to the piperidine ring and the carboxylic acid functional group make this compound particularly interesting for various chemical and biological applications .
Preparation Methods
1-Phenylpiperidine-2-carboxylic acid can be synthesized through several methods:
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Synthetic Routes
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-piperidone, followed by hydrolysis to yield this compound.
Reductive Amination: Another method includes the reductive amination of phenylacetic acid with piperidine, followed by oxidation to introduce the carboxylic acid group.
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Industrial Production Methods
Chemical Reactions Analysis
1-Phenylpiperidine-2-carboxylic acid undergoes various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1-Phenylpiperidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Phenylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives:
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Similar Compounds
Piperidine: A simpler structure without the phenyl and carboxylic acid groups.
1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.
2,6-Dimethylpiperidine: Substituted with methyl groups at positions 2 and 6.
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Uniqueness
Properties
IUPAC Name |
1-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZHPAZVGUHNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632616 |
Source
|
Record name | 1-Phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743422-75-5 |
Source
|
Record name | 1-Phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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